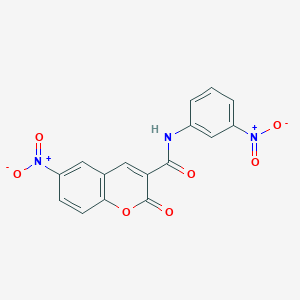

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-nitro-N-(3-nitrophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O7/c20-15(17-10-2-1-3-11(8-10)18(22)23)13-7-9-6-12(19(24)25)4-5-14(9)26-16(13)21/h1-8H,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSGWWOTDGYBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of nitro groups and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. The use of automated reactors and advanced purification methods, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Key methods include:

- Preparation of the Chromene Core: Involves reactions with nitro-substituted phenyl compounds.

- Introduction of Functional Groups: Utilizes strong acids or bases, high temperatures, and specific catalysts to incorporate nitro and carboxamide functionalities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in oncology and antimicrobial research. Its unique structure allows it to interact with specific molecular targets within cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various human cancer cell lines using the XTT assay. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide.

Research has highlighted the compound's potential as an antimicrobial agent. Its mechanism of action may involve the disruption of cellular functions through interactions with enzymes and receptors.

Data Table: Biological Activity Overview

| Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacteria (e.g., E. coli) | Disruption of cell wall synthesis |

| Anticancer | Human cancer cell lines | Induction of apoptosis via reactive intermediates |

Material Science

This compound serves as a building block for synthesizing more complex molecules and materials, including dyes and pigments used in various industrial applications.

Industrial Applications:

- Development of new chemical processes.

- Synthesis of novel materials with specific optical properties.

Mechanism of Action

The mechanism of action of 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups and chromene core can interact with enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, highlighting substituent effects on properties and bioactivity:

Substituent Effects on Physicochemical Properties

- Nitro Groups : The target compound’s dual nitro substituents likely reduce solubility in polar solvents compared to methyl or methoxy derivatives due to increased hydrophobicity and electron-withdrawing effects. Nitro groups may also enhance thermal stability, as seen in sulfamoyl analogs (e.g., compound 25, m.p. 287.1°C) .

- Sulfamoyl vs. Nitro : Sulfamoyl groups (compounds 12, 25) improve water solubility and are associated with enzyme-targeting applications (e.g., carbonic anhydrase inhibition), whereas nitro groups may favor redox-mediated interactions .

Biological Activity

6-Nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This compound, characterized by its nitro and carboxamide functional groups, exhibits potential therapeutic properties, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula: C10H5N3O6

- Molecular Weight: 235.15 g/mol

- CAS Number: 10242-15-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular macromolecules. This interaction can disrupt normal cellular functions, thereby exerting cytotoxic effects on cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cytotoxic Effects on Cancer Cells :

- In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including prostate cancer (PC3 and DU145) and cervix carcinoma (KB-3-1) cells.

- For instance, the IC50 values for this compound were reported to be 32.01 μg/mL for PC3 cells over 48 hours and significantly lower for DU145 cells, indicating a dose-dependent response .

- Mechanisms of Induction of Apoptosis :

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Inhibition :

Data Summary

Case Studies

- Prostate Cancer Study : A study conducted on PC3 and DU145 cell lines demonstrated that treatment with this compound resulted in significant reduction in cell viability over a period of 72 hours, supporting its potential as a therapeutic agent against prostate cancer .

- Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against various bacterial strains and found it significantly inhibited growth at low concentrations, suggesting further exploration into its use as an antibiotic agent .

Q & A

Q. What are the established synthetic routes for 6-nitro-N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, and what key reagents are involved?

The synthesis typically involves multi-step reactions:

- Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2H-chromene scaffold.

- Nitration : Introduction of nitro groups at specific positions (e.g., C6) using nitric acid or nitrating agents under controlled conditions.

- Amidation : Coupling the chromene intermediate with 3-nitroaniline via carbodiimide-mediated reactions (e.g., EDCI/HOBt) in polar aprotic solvents like DMF . Key Reagents: EDCI (coupling agent), triethylamine (base), and nitrating agents (HNO₃/H₂SO₄).

Q. How is the structural integrity of this compound validated in research settings?

- X-ray Crystallography : Refinement using SHELXL (via SHELX suite) for precise determination of bond lengths, angles, and supramolecular packing .

- Spectroscopy :

- ¹H/¹³C NMR : To confirm proton environments and carbonyl/nitro group placements (e.g., nitroaryl protons at δ 8.1–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

Methodological considerations include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack during amidation .

- Catalysts : Piperidine or DMAP accelerates condensation steps .

- Temperature Control : Reflux conditions (70–100°C) for nitro-group stability while avoiding decomposition .

- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?

- Assay Standardization : Use validated cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) to normalize results .

- Mechanistic Profiling : Conduct kinase inhibition assays or molecular docking (AutoDock Vina) to identify putative targets (e.g., EGFR or COX-2) .

- Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out rapid metabolism as a cause of variability .

Q. What computational strategies are effective for studying its interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Analyze binding stability with proteins (e.g., 100-ns simulations in GROMACS) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., nitro groups as electrophilic centers) .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

- Twinned Crystals : Use SHELXD for structure solution and TWINLAW for detwinning .

- Disorder in Nitrophenyl Groups : Apply restraints (ISOR, DELU) during SHELXL refinement .

Q. How does solvent polarity influence its reactivity in functionalization reactions?

- Nucleophilic Substitution : Polar solvents (DMF) stabilize transition states in SNAr reactions at nitroaryl positions .

- Photochemical Reactions : UV irradiation in THF induces [2+2] cycloaddition at the chromene’s α-pyrone moiety .

Comparative Methodological Data

| Synthetic Step | Conditions | Key References |

|---|---|---|

| Chromene Core Formation | Salicylaldehyde + β-ketoester, H₂SO₄, 80°C | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | |

| Amidation | EDCI, DMF, RT, 12 h | |

| Purification | Column chromatography (SiO₂, 3:1 hexane/EtOAc) |

Key Research Gaps and Recommendations

- Biological Mechanism : Prioritize proteomic profiling (e.g., SILAC) to map signaling pathways affected by this compound .

- Stereochemical Effects : Investigate enantioselective synthesis (e.g., chiral catalysts) to isolate bioactive stereoisomers .

- Toxicity Profiling : Conduct in vivo PK/PD studies to assess therapeutic index and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.